molecular formula C13H12N2O2S3 B15010730 (5Z)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15010730
M. Wt: 324.4 g/mol
InChI Key: LASNWJIGBHBXNI-BENRWUELSA-N
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Description

5-[(2Z)-3-ETHYL-5-METHOXY-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a benzothiazole ring fused with a thiazolidinone ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2Z)-3-ETHYL-5-METHOXY-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate benzothiazole and thiazolidinone derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole or thiazolidinone rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 5-[(2Z)-3-ETHYL-5-METHOXY-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: These compounds share the benzothiazole ring structure and exhibit similar biological activities.

    Thiazolidinone derivatives: These compounds share the thiazolidinone ring structure and are studied for their therapeutic potential.

Uniqueness

The uniqueness of 5-[(2Z)-3-ETHYL-5-METHOXY-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combined benzothiazole and thiazolidinone rings, which confer unique chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C13H12N2O2S3

Molecular Weight

324.4 g/mol

IUPAC Name

(5Z)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H12N2O2S3/c1-3-15-8-6-7(17-2)4-5-9(8)19-12(15)10-11(16)14-13(18)20-10/h4-6H,3H2,1-2H3,(H,14,16,18)/b12-10-

InChI Key

LASNWJIGBHBXNI-BENRWUELSA-N

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)NC(=S)S3

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)NC(=S)S3

Origin of Product

United States

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